Sialyl Lewis x, Sodium Salt
Description
Structural Biology and Molecular Interactions of Sialyl Lewis X
Three-Dimensional Conformational Analysis in Selectin Binding
Sialyl Lewis X (sLeX) adopts a distinct three-dimensional conformation when bound to selectins, characterized by a terminal sialic acid (Neu5Ac) and fucose (Fuc) residue positioned to coordinate a calcium ion in the lectin domain of selectins. The sodium salt form stabilizes the carboxylate group of sialic acid, enhancing its electrostatic interactions with basic residues in the selectin binding pocket. Crystal structures of E-selectin bound to sLeX (PDB: 1G1T) reveal a bent conformation of the lectin-EGF domain complex, where the fucose moiety inserts into a hydrophobic pocket lined by Tyr-94 and Ser-99, while the sialic acid forms hydrogen bonds with Arg-97 and Asn-105.
Molecular dynamics simulations demonstrate that tensile forces applied during leukocyte rolling induce an extended conformation of selectins, which increases the lifetime of sLeX binding by repositioning the lectin domain relative to the EGF domain. This mechanochemical coupling allows sLeX-selectin bonds to withstand shear stresses of up to 100 pN, as shown by atomic force microscopy (AFM) studies. The force-dependent unbinding involves two activation barriers: an inner barrier governed by fucose-calcium coordination and an outer barrier stabilized by sialic acid interactions.
Table 1: Structural Properties of Sialyl Lewis X, Sodium Salt
Comparative Structural Motifs Among E-Selectin Ligands
While sLeX is a minimal selectin ligand, high-affinity binding requires presentation on specific glycoproteins like PSGL-1 (P-selectin glycoprotein ligand-1) or CD34. Comparative analysis of E-selectin ligands reveals two structural motifs:
- O-linked glycans : In PSGL-1, sLeX is attached to a core-2 O-glycan at Thr-57, adjacent to sulfated tyrosine residues (Tyr-46 and Tyr-48). This clustering creates a multivalent binding interface that increases avidity by 100-fold compared to free sLeX.
- N-linked glycans : CD44 and other glycoproteins carry sLeX on branched N-glycans, which adopt a more rigid conformation that favors monovalent interactions with E-selectin.
Notably, P-selectin exhibits stricter dependence on tyrosine sulfation than E-selectin, as shown by mutagenesis studies where deleting sulfation reduced PSGL-1 binding by 95%. In contrast, E-selectin tolerates nonsulfated ligands but requires a specific spacing between sLeX and acidic residues.
Sulfation-Dependent Binding Specificity to L-Selectin
L-selectin binding to sLeX mandates 6-O-sulfation of the GlcNAc residue, forming 6-sulfo-sLeX. This modification is catalyzed by GlcNAc-6-sulfotransferases (GlcNAc6ST-1 and -2), which are upregulated in activated dendritic cells and high endothelial venules. Structural studies demonstrate that the sulfate group at C6 of GlcNAc forms a salt bridge with Lys-113 in the L-selectin lectin domain, reducing the dissociation constant (Kd) from 1 mM (unsulfated) to 50 µM (sulfated).
Sulfation also dictates tissue-specific homing:
- Lymphocyte trafficking : 6-sulfo-sLeX on peripheral node addressin (PNAd) guides lymphocytes to lymph nodes.
- Inflammatory sites : Endothelial sLeX sulfation recruits neutrophils to inflamed tissues, as shown in murine models of arthritis.
Key Regulatory Mechanism:
GlcNAc-6-sulfotransferase → 6-sulfo-GlcNAc
↓
Core-2 β1,6-N-acetylglucosaminyltransferase → Branched O-glycan
↓
α1,3-Fucosyltransferase IX → sLeX synthesis
↓
Sulfation enhances L-selectin binding by 20-fold
Properties
IUPAC Name |
sodium;5-acetamido-2-[2-[5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N2O23.Na/c1-8-17(41)20(44)21(45)28(50-8)54-25-16(33-10(3)38)27(47)51-14(7-36)23(25)53-29-22(46)26(19(43)13(6-35)52-29)56-31(30(48)49)4-11(39)15(32-9(2)37)24(55-31)18(42)12(40)5-34;/h8,11-29,34-36,39-47H,4-7H2,1-3H3,(H,32,37)(H,33,38)(H,48,49);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVABQDSMSJDPV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)CO)O)NC(=O)C)O)O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51N2NaO23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzymatic Synthesis of Sialoside Building Blocks
The chemoenzymatic approach leverages the high regioselectivity of enzymes to synthesize sialylated intermediates. For instance, Campylobacter jejuni sialyltransferases catalyze the transfer of sialic acid (Neu5Ac) from cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) to lactose or N-acetyllactosamine (LacNAc) acceptors. This step produces α-2,3-sialyllactose or α-2,3-sialyl-LacNAc with >90% regioselectivity. The reaction is typically conducted at 25°C in Tris-HCl buffer (pH 7.4) with 1 mM CMP-Neu5Ac and 10 U/mL sialyltransferase, achieving yields of 85–92%.
Chemical Glycosylation for Tetrasaccharide Assembly
The enzymatically derived sialyllactose is then functionalized as a p-tolyl thioglycoside donor for chemical glycosylation. In a pivotal study, the thioglycoside donor was reacted with a fucosyl-acceptor (e.g., 3-OH-GlcNAc derivatives) under N-iodosuccinimide (NIS) and triflic acid (TfOH) activation. This step forms the α-1,3-fucosidic linkage with 65–70% yield, overcoming steric hindrance at the C3 position of GlcNAc. Subsequent deprotection via hydrogenolysis (Pd(OH)₂/H₂) and saponification (NaOH/MeOH) yields the free tetrasaccharide, which is converted to its sodium salt by ion exchange (Na⁺-form resin).
Table 1: Key Parameters in Chemoenzymatic Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sialylation | CMP-Neu5Ac, sialyltransferase, 25°C, pH 7.4 | 85–92 | |
| Fucosylation | p-Tolyl thioglycoside, NIS/TfOH, CH₂Cl₂ | 65–70 | |
| Deprotection | Pd(OH)₂/H₂, NaOH/MeOH | 61 |
Chemical Synthesis: Strategic Diversity in Protecting Group Manipulation
Strategy 1: BC + D + A Assembly (Nicolaou et al., 1991)
Nicolaou’s landmark synthesis involved sequential glycosylation of GlcNAc (3 ) with galactose fluoride (2 ) to form LacNAc (4 ), followed by fucosylation at the 3-OH using fucosyl fluoride (5 ). The critical sialylation employed a sialyl donor (7 ) with a 3-phenylthio (PhS) auxiliary to enforce α-selectivity via neighboring group participation. Global deprotection (H₂/Pd(OH)₂, NaOH) afforded sLeX in 22% overall yield.
Strategy 2: CD + B + A Assembly (Danishefsky et al., 1992)
Danishefsky’s route utilized a glycal (10 ) for fucosylation, followed by galactosylation with galactosyl fluoride (12 ). Sialyl chloride (14 ) was then coupled to the 3-OH of the trisaccharide, achieving 45% yield for the tetrasaccharide. The glycal strategy avoids protective group manipulation but requires iodonium-mediated amination to install the GlcNAc amine.
Strategy 3: AB + CD Convergent Assembly (Baba et al., 1998)
This convergent approach combined pre-formed disaccharides 19 (AB) and 20 (CD) using dimethyl(thiomethyl)sulfonium triflate (DMTST) activation. The tetrasaccharide 21 was obtained in 58% yield, demonstrating the efficiency of thioglycoside donors.
Strategy 4: C + AB + D Assembly (Pazynina et al., 2003)
Pazynina’s linear synthesis installed fucose after sialylation, using chloroacetyl (ClAc) protection for selective 3-OH deblocking. The tetrasaccharide 27 was isolated in 50% yield, highlighting the tolerance of hindered acceptors in fucosylation.
Table 2: Comparison of Chemical Synthesis Strategies
Enzymatic Synthesis: One-Pot Multienzyme Systems
L-Fucokinase/GDP-Fucose Pyrophosphorylase (FKP) Systems
The one-pot three-enzyme system combines L-fucokinase, GDP-fucose pyrophosphorylase (FKP), and α-1,3-fucosyltransferase (FucT). L-Fucose is phosphorylated using ATP, followed by GDP-Fuc synthesis via GTP. PpA hydrolyzes pyrophosphate (PPi) to drive the equilibrium toward GDP-Fuc. FucT then transfers fucose to 3’-sialyl-LacNAc, yielding sLeX in 75–80% yield after 24 hours.
Solid-Phase Enzymatic Synthesis
Gege et al. immobilized LacNAc on resin-bound linkers, enabling iterative enzymatic galactosylation (β-1,4-GalT), sialylation (α-2,3-SiaT), and fucosylation (α-1,3-FucT). This method achieved 15% overall yield with minimal purification, though scalability remains limited.
Table 3: Enzymatic Synthesis Conditions and Outcomes
| Enzyme System | Substrates | Yield (%) | Time (h) | Reference |
|---|---|---|---|---|
| FKP + FucT | L-Fucose, CTP, GTP | 75–80 | 24 | |
| Solid-Phase (Gege et al.) | Resin-bound LacNAc | 15 | 72 |
Sodium Salt Formation: Final Step for Biomedical Applicability
Following synthesis, the free carboxylic acid of sialic acid is converted to the sodium salt via ion exchange chromatography (Dowex® Na⁺ form) or neutralization with NaOH. Critical parameters include:
Chemical Reactions Analysis
Sialyl Lewis x, Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Biological Role and Mechanism of Action
Sialyl Lewis x is primarily found on the surface of leukocytes and endothelial cells. It mediates the interaction between selectins and their ligands, facilitating the initial tethering and rolling of leukocytes on the endothelial surface during inflammatory responses. The structural motif of Sialyl Lewis x is Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc, where each component plays a specific role in binding interactions with E-selectin .
Cell Adhesion Studies
Sialyl Lewis x is extensively utilized as a molecular probe to study cell adhesion mechanisms. Its ability to mimic natural ligands allows researchers to investigate how cells interact with endothelial surfaces under various physiological and pathological conditions.
Inflammation and Immune Response
Research indicates that Sialyl Lewis x can reduce injury associated with ischemia, reperfusion, and immune complex-induced acute lung injury in animal models by blocking E-selectin-mediated neutrophil recruitment to inflamed tissues . This property makes it a valuable tool in studying inflammatory diseases.
Cancer Metastasis
Sialyl Lewis x is implicated in cancer biology, particularly in the metastasis of tumor cells. By interfering with selectin-ligand interactions, it may help inhibit tumor cell adhesion to the endothelium, thereby preventing metastasis .
Glycomimetic Development
The synthesis of Sialyl Lewis x analogs is an area of active research aimed at developing glycomimetic compounds that can modulate selectin interactions. These compounds have potential applications in treating conditions characterized by abnormal cell adhesion, such as cancer, diabetes, and inflammatory diseases .
Drug Delivery Systems
Sialyl Lewis x can be incorporated into drug delivery systems to enhance targeting capabilities for therapeutic agents aimed at inflammatory sites or tumors. This targeted approach could improve therapeutic efficacy while minimizing side effects .
Case Studies
Mechanism of Action
Sialyl Lewis x, Sodium Salt exerts its effects by binding to selectins, which are cell adhesion molecules. This binding blocks the recruitment of neutrophils to sites of inflammation, reducing injury following ischemia and reperfusion, and immune complex-induced acute lung injury. The molecular targets and pathways involved include the selectin-mediated signaling pathways, which play a role in immune response and inflammation .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Structural and Functional Comparisons
Key Insights:
- sLex vs.
- sLex vs. sLeA: Structural isomerism (α1-3 vs. α1-4 fucose linkage) dictates antibody specificity.
- Sulfated Analogs : 6-O-sulfation of sLex enhances L-selectin binding, suggesting modified therapeutic applications compared to native sLex .
Table 2: Key Research Studies
Biological Activity
Sialyl Lewis x (sLeX), also known as sialyl-Lewis X, is a carbohydrate antigen that plays a significant role in various biological processes, particularly in cell adhesion and signaling. This compound is recognized for its involvement in cancer progression and metastasis, as well as its potential applications in targeted drug delivery and immunotherapy. This article delves into the biological activity of sLeX, focusing on its mechanisms of action, implications in cancer biology, and potential therapeutic applications.
Structure and Biosynthesis
Sialyl Lewis x is a sialylated oligosaccharide with the structure NeuAcα2-3Galβ1-4(Fucα1-3)GlcNAc. Its biosynthesis is primarily driven by specific glycosyltransferases, notably α(1,3)-fucosyltransferases (FTs), which add fucose residues to lactosaminyl glycoconjugates. Research indicates that FT6 and FT7 are particularly effective in synthesizing sLeX from precursor structures . The expression of sLeX is regulated by various cellular signals and can be altered in pathological conditions such as cancer.
Cell Adhesion and Metastasis
sLeX serves as a ligand for selectins—cell adhesion molecules that mediate the interaction between leukocytes and endothelial cells during inflammation and metastasis. The binding of sLeX to E-selectin facilitates the adhesion of cancer cells to the vascular endothelium, promoting metastasis in various cancers, including breast and colon cancers .
Table 1: Role of sLeX in Cancer Metastasis
Case Studies and Research Findings
- Colon Cancer Study : Research demonstrated that the expression levels of sLeX were significantly associated with tumor progression in colon cancer. The study utilized flow cytometry to quantify sLeX levels on cancer cells and found that increased sLeX expression correlated with enhanced metastatic behavior .
- Breast Cancer Analysis : A study revealed that genes involved in the synthesis of sLeX were upregulated in estrogen receptor-positive breast cancers. This upregulation was linked to increased invasiveness and metastatic potential, highlighting the role of sLeX as a biomarker for aggressive cancer phenotypes .
- Spermatozoa Interaction Study : Another investigation focused on identifying sLeX-binding proteins on human spermatozoa. The study utilized affinity chromatography to isolate these proteins, indicating that sLeX may play a role in reproductive biology by facilitating sperm-egg interactions .
Therapeutic Applications
The biological activity of sLeX has prompted research into its potential therapeutic applications:
- Targeted Drug Delivery : Liposomes decorated with sLeX have been developed for targeted delivery to E-selectin expressing cells, particularly in cancer therapy. These liposomes can enhance the specificity and efficacy of chemotherapeutic agents while minimizing systemic toxicity .
- Immunotherapy : Sialyl Lewis x mimetics are being explored as potential immunotherapeutic agents due to their ability to inhibit selectin-mediated cell adhesion, which could reduce metastasis and improve patient outcomes in various cancers .
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing and characterizing Sialyl Lewis X, Sodium Salt in academic research?
- Methodology : Synthesis typically involves enzymatic or chemoenzymatic pathways using glycosyltransferases (e.g., α1,3-fucosyltransferase and α2,3-sialyltransferase). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for oligosaccharide sequencing . Purity is assessed via high-performance liquid chromatography (HPLC), and sodium salt formation is verified through elemental analysis. Experimental protocols should detail reaction conditions (pH, temperature, cofactors) and include reproducibility controls .
Q. How do researchers ensure solubility and stability of this compound in experimental buffers?
- Methodology : Solubility is tested in aqueous buffers (e.g., PBS or Tris-HCl) at physiological pH (7.4). Stability studies involve incubating the compound under varying temperatures (4°C–37°C) and timepoints, followed by HPLC or spectrophotometric analysis. For long-term storage, lyophilization with cryoprotectants (e.g., trehalose) is recommended . Stability data must be reported in supplementary materials to ensure reproducibility .
Q. What experimental approaches are used to study Sialyl Lewis X's role in selectin-mediated cell adhesion?
- Methodology : In vitro assays include:
- Static adhesion assays : Coating plates with recombinant selectins (E/P/L-selectin) and quantifying bound cells via fluorescence .
- Flow chambers : Mimicking physiological shear stress to measure rolling/adhesion kinetics .
- Competitive inhibition : Using monoclonal antibodies (e.g., anti-sLeX) or soluble sLeX analogs to block interactions .
Advanced Research Questions
Q. How can contradictory findings on Sialyl Lewis X's dual roles in tumor metastasis and NK cell-mediated rejection be resolved?
- Methodology :
- Multi-omics integration : Combine transcriptomics (e.g., glyco-gene expression) with glycomics to identify structural variants (e.g., short vs. long N-glycans) that differentially regulate metastasis and immune evasion .
- In vivo models : Compare metastatic potential in wild-type, SCID, and NK-depleted mice to isolate immune vs. adhesion mechanisms .
- Longitudinal studies : Monitor sLeX expression stability across cell passages to account for phenotypic drift .
Q. What quantitative methods are recommended for analyzing Sialyl Lewis X expression in clinical tissue samples?
- Methodology :
- Immunohistochemistry (IHC) : Use validated antibodies (e.g., anti-sLeX clone 2H5) with semi-quantitative scoring systems (e.g., Immunoreactive Score, IRS) to assess expression intensity and distribution .
- Flow cytometry : Quantify cell-surface sLeX in dissociated tissues using fluorescence-activated cell sorting (FACS) .
- Mass spectrometry imaging (MSI) : Spatial mapping of sLeX epitopes in tumor microenvironments .
Q. How can researchers design in vivo experiments to evaluate the therapeutic potential of targeting Sialyl Lewis X?
- Methodology :
- Xenograft models : Implant sLeX-high vs. sLeX-low tumor cells (e.g., B16-FTIII variants) into mice and track metastasis via bioluminescence .
- Genetic knockouts : Use CRISPR/Cas9 to disrupt glycosyltransferases (e.g., FUT3/FUT7) and assess metastasis suppression .
- Therapeutic inhibition : Test efficacy of sLeX-blocking agents (e.g., glycomimetics) on tumor homing and NK cell activation .
Q. What strategies are employed to analyze the impact of sLeX structural modifications on its biological activity?
- Methodology :
- Glycoengineering : Generate sLeX analogs with modified fucose/sialic acid linkages and test selectin binding via surface plasmon resonance (SPR) .
- Molecular dynamics (MD) simulations : Model sLeX-selectin interactions to identify critical epitopes for adhesion .
- Functional assays : Compare wild-type and modified sLeX in leukocyte trafficking or tumor cell extravasation models .
Data Contradiction and Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
